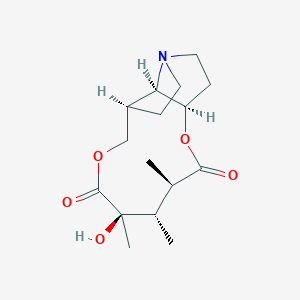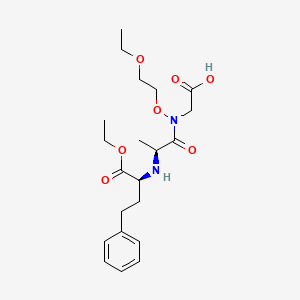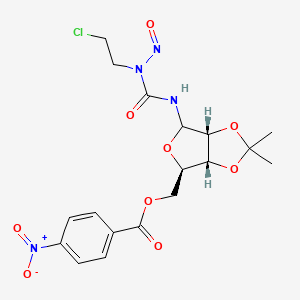
Chlorhydrate de rimantadine
Vue d'ensemble
Description
Le Chlorhydrate de Rimantadine est un médicament antiviral principalement utilisé pour traiter et prévenir les infections causées par le virus de la grippe A. C'est un dérivé de l'adamantane et il est connu pour sa capacité à inhiber la réplication virale en ciblant la protéine M2 du virus de la grippe . Le this compound est plus efficace et a moins d'effets secondaires que son composé parent, l'amantadine .
Applications De Recherche Scientifique
Le Chlorhydrate de Rimantadine a une large gamme d'applications en recherche scientifique:
Chimie : Utilisé comme matériau de référence pour les méthodes analytiques et l'étalonnage.
Biologie : Étudié pour ses propriétés antivirales et ses mécanismes d'action contre le virus de la grippe A.
Médecine : Utilisé dans le traitement et la prévention des infections à la grippe A.
Industrie : Employé dans le développement de médicaments antiviraux et de formulations.
5. Mécanisme d'Action
Le this compound exerce ses effets antiviraux en inhibant la protéine M2 du virus de la grippe A. La protéine M2 fonctionne comme un canal ionique qui est essentiel à la réplication virale. En bloquant ce canal, le this compound empêche le décapsidation du virus, inhibant ainsi sa réplication . Le médicament se lie à des acides aminés spécifiques au sein du canal M2, perturbant le transport des protons et la réplication virale .
Composés Similaires:
Amantadine : Un autre dérivé de l'adamantane avec des propriétés antivirales.
Oseltamivir : Un inhibiteur de la neuraminidase utilisé pour traiter la grippe.
Zanamivir : Un autre inhibiteur de la neuraminidase avec un mécanisme d'action similaire à celui de l'oseltamivir.
Unicité du this compound : Le this compound est unique en raison de son action spécifique sur la protéine M2 du virus de la grippe A, ce qui le rend très efficace pour prévenir et traiter les infections à la grippe A. Son efficacité améliorée et ses effets secondaires réduits par rapport à l'amantadine mettent en évidence son importance en thérapie antivirale .
Mécanisme D'action
Target of Action
Rimantadine hydrochloride primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle and is involved in viral replication .
Mode of Action
It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in Rimantadine’s susceptibility .
Biochemical Pathways
Rimantadine hydrochloride affects the RNA synthesis pathway of the Influenza A virus . By inhibiting the uncoating of the virus, it disrupts the viral RNA synthesis, thereby preventing the replication of the virus .
Pharmacokinetics
Rimantadine hydrochloride is well absorbed and extensively metabolized in the liver . The major metabolic pathways are glucuronidation and hydroxylation . Less than 25% of the dose is excreted in the urine as unchanged drug . These properties impact the bioavailability of the drug and its therapeutic efficacy.
Result of Action
The molecular effect of Rimantadine hydrochloride’s action is the inhibition of the Influenza A virus replication . On a cellular level, this results in the prevention of the spread of the virus within the host, thereby mitigating the symptoms of the infection .
Analyse Biochimique
Biochemical Properties
Rimantadine hydrochloride interacts with the Matrix protein 2 (M2) of the influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle . Rimantadine hydrochloride binds to specific amino acid sites within the M2 protein, inhibiting its function .
Cellular Effects
Rimantadine hydrochloride exerts its effects on cells infected with the influenza A virus. It inhibits the replication of the virus within these cells . It is effective against all three antigenic subtypes of influenza A (H1N1, H2H2, and H3N2) that have been isolated from humans .
Molecular Mechanism
It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This inhibition is believed to occur due to Rimantadine hydrochloride’s interaction with the M2 protein of the influenza A virus .
Temporal Effects in Laboratory Settings
It is known that Rimantadine hydrochloride is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .
Dosage Effects in Animal Models
One study showed that Rimantadine hydrochloride demonstrated stable pharmacokinetics when administered orally to horses .
Metabolic Pathways
Rimantadine hydrochloride is extensively metabolized in the liver, with glucuronidation and hydroxylation being the major metabolic pathways .
Transport and Distribution
It is known that Rimantadine hydrochloride is well absorbed and extensively metabolized in the liver .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Chlorhydrate de Rimantadine peut être synthétisé par une série de réactions chimiques à partir de l'adamantane. Les étapes clés impliquent la formation de la 1-adamantylamine, qui est ensuite méthylée pour produire la rimantadine. L'étape finale implique la conversion de la rimantadine en son sel de chlorhydrate en la faisant réagir avec de l'acide chlorhydrique .
Méthodes de Production Industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend:
Adamantane vers 1-Adamantylamine : Cette étape implique l'amination de l'adamantane en utilisant de l'ammoniac ou une source d'amine sous haute température et pression.
Méthylation : La 1-adamantylamine est ensuite méthylée en utilisant un agent méthylant tel que l'iodure de méthyle ou le sulfate de diméthyle.
Formation du Sel de Chlorhydrate : Le produit final, la rimantadine, est réagi avec de l'acide chlorhydrique pour former le this compound.
Analyse Des Réactions Chimiques
Types de Réactions : Le Chlorhydrate de Rimantadine subit diverses réactions chimiques, notamment:
Oxydation : La rimantadine peut être oxydée pour former des oxydes correspondants.
Réduction : Elle peut être réduite pour former des dérivés réduits.
Substitution : La rimantadine peut subir des réactions de substitution où le groupe amine peut être remplacé par d'autres groupes fonctionnels.
Réactifs et Conditions Communs:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux Produits Formés:
Produits d'Oxydation : Dérivés oxydés de la rimantadine.
Produits de Réduction : Formes réduites de la rimantadine.
Produits de Substitution : Dérivés substitués avec différents groupes fonctionnels.
Comparaison Avec Des Composés Similaires
Amantadine: Another adamantane derivative with antiviral properties.
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action to oseltamivir.
Uniqueness of Rimantadine Hydrochloride: Rimantadine Hydrochloride is unique due to its specific action on the M2 protein of the influenza A virus, making it highly effective in preventing and treating influenza A infections. Its improved efficacy and reduced side effects compared to amantadine highlight its significance in antiviral therapy .
Propriétés
IUPAC Name |
1-(1-adamantyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDFBJXRJWNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047813 | |
| Record name | Rimantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SID26661904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1501-84-4 | |
| Record name | Rimantadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimantadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rimantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rimantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMANTADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEI07OOS8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does rimantadine hydrochloride exert its antiviral effect?
A: Rimantadine hydrochloride primarily targets the M2 protein of influenza A virus. [] This protein acts as an ion channel, and rimantadine's binding interferes with viral uncoating, a crucial step for viral replication. [, ] Essentially, the drug prevents the virus from releasing its genetic material into the host cell, effectively halting the infection process.
Q2: Is rimantadine hydrochloride effective against all influenza viruses?
A: No, rimantadine hydrochloride is only effective against influenza A viruses and does not show activity against influenza B or C viruses. [, ] Its efficacy is also limited to specific subtypes of influenza A, and its use can lead to the development of resistant strains. [, ]
Q3: What evidence supports the efficacy of rimantadine hydrochloride in treating influenza A?
A: In vitro studies have demonstrated rimantadine hydrochloride's ability to inhibit viral replication in various cell lines, including Madin Darby canine kidney (MDCK) cells and human peripheral blood leukocytes. [, , ] Animal models, particularly in mice, have also shown that rimantadine can reduce viral titers in lung tissue, improve survival rates, and ameliorate clinical signs of influenza infection. [, , ]
Q4: Can rimantadine hydrochloride be used with other antiviral drugs?
A: Research suggests that combining rimantadine hydrochloride with other antiviral agents, such as oseltamivir or ribavirin, may enhance its efficacy. [, ] Studies in mice have shown that the combination of rimantadine and oseltamivir exhibits a synergistic effect, leading to a more significant reduction in viral titers and improved survival rates compared to either drug alone. [] Similarly, in vitro studies using rhesus monkey kidney cells have demonstrated additive or synergistic effects when combining rimantadine with interferon-alpha 2 or ribavirin. []
Q5: How is rimantadine hydrochloride absorbed and distributed in the body?
A: Rimantadine hydrochloride is well-absorbed following oral administration. [, ] It exhibits a relatively long half-life, ranging from 26 to 38 hours in humans, which allows for once or twice-daily dosing. [, , ] The drug distributes widely throughout the body, including the nasal mucus, a key site for influenza virus replication. [, ]
Q6: How is rimantadine hydrochloride metabolized and eliminated?
A: Rimantadine hydrochloride is primarily metabolized in the liver, mainly via hydroxylation. [] The major metabolite in both rats and dogs is m-hydroxyrimantadine. [] Excretion occurs primarily through the urine, with a small amount eliminated in feces. []
Q7: What is the molecular formula and weight of rimantadine hydrochloride?
A: The molecular formula of rimantadine hydrochloride is C12H22N+ Cl−, and its molecular weight is 215.78 g/mol. []
Q8: What spectroscopic techniques can be used to characterize rimantadine hydrochloride?
A: Near-infrared (NIR) spectroscopy has proven valuable for analyzing rimantadine hydrochloride in both substance and tablet form. [] This technique exploits the unique absorption patterns of molecules in the near-infrared region to provide information about the drug's composition and purity.
Q9: What are the potential side effects of rimantadine hydrochloride?
A: While generally well-tolerated, rimantadine hydrochloride can cause side effects, particularly gastrointestinal issues like nausea. [, , , ] Central nervous system effects, such as anxiety, are also possible but generally less frequent than with amantadine. [, , , ]
Q10: How does resistance to rimantadine hydrochloride develop?
A: Resistance to rimantadine hydrochloride primarily arises from mutations in the M2 protein of influenza A virus, specifically a serine-to-asparagine substitution at position 31. [] This mutation alters the drug's binding site, reducing its ability to inhibit the M2 ion channel and allowing the virus to replicate in the presence of the drug.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














